molecular formula C20H19N3O3 B1150072 E7046

E7046

Cat. No.: B1150072
Attention: For research use only. Not for human or veterinary use.
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Description

E7046 is a highly selective, orally bioavailable antagonist of the prostaglandin E2 receptor EP4 (PGE2-EP4), designed to counteract the immunosuppressive effects of PGE2 in the tumor microenvironment (TME) . By blocking EP4 signaling, this compound reprograms myeloid cells, such as tumor-associated macrophages (M2-TAMs) and myeloid-derived suppressor cells (MDSCs), to reduce immunosuppression and enhance CD8+ T cell-mediated anti-tumor activity . Preclinical studies demonstrate its ability to suppress tumor growth in syngeneic mouse models (e.g., CT26 colon cancer, 4T1 breast cancer) and synergize with Treg-reducing agents like E7777 (IL-2-diphtheria toxin fusion protein) or anti-CTLA-4 antibodies . Phase I trials in advanced solid tumors reported manageable tolerability, immune modulation (e.g., increased tumor-infiltrating CD8+ T cells), and durable disease control (stable disease ≥18 weeks in 23% of patients) .

Properties

Molecular Formula

C20H19N3O3

Appearance

Solid powder

Synonyms

E7046;  E-7046;  E 7046.; unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar EP4 Antagonists

Selectivity and Potency

E7046 exhibits >1,500-fold selectivity for EP4 over other PGE2 receptors (EP1–EP3) . However, newer antagonists like Compound 36 (indole-2-carboxamide derivative) demonstrate superior potency:

  • IC50 values :
Compound EP4 IC50 (nM) EP1–EP3 IC50 (nM)
This compound 13.5 >10,000
Compound 36 4.3 >10,000

Compound 36’s enhanced potency is attributed to its structural modifications, including a bioisosteric amide group replacing the acylsulfonamide in this compound, improving receptor binding .

Pharmacokinetics and Bioavailability

Oral bioavailability and half-life are critical for clinical efficacy:

Compound Oral Bioavailability (F%) Half-Life (h)
This compound 31% (mice) 4 (mice)
Compound 36 76% (rats) 12 (rats)

Compound 36’s superior bioavailability and prolonged half-life suggest better therapeutic exposure compared to this compound .

Anti-Tumor Efficacy

  • Monotherapy: this compound induced tumor regression in 25% of SaI/N fibrosarcoma models and reduced MDSCs/M2-TAMs in CT26 tumors . Compound 36 achieved 94.26% tumor growth inhibition (TGI) in CT26 xenografts when combined with capecitabine, outperforming this compound (TGI ~70%) .
  • Combination Therapy :
    • This compound + E7777 increased CD8+ granzyme B+ T cells and M1-like macrophages while reducing Tregs and MDSCs .
    • This compound + anti-CTLA-4 showed synergistic Treg depletion and tumor control .

Cytotoxicity Profile

This compound lacks direct cytotoxicity (IC50 >100 μM in cancer cell lines), acting purely via immune modulation . In contrast, Compound 36 exhibits mild cytotoxicity in breast (MCF-7: IC50 = 46.73 μM) and colon (CT26: IC50 = 41.39 μM) cancer cells .

Clinical Advancements vs. Other EP4 Antagonists

Compound Development Stage Key Findings
This compound Phase I/II (monotherapy and combinations) Stable disease in 23% of patients; immune activation in TME
ONO-4578/BMS-986310 Phase I (solid tumors) Promotes T-cell activation and myeloid differentiation; data pending
CR6086 Preclinical Effective in rodent inflammatory models; no cancer data
PF-04418948 Preclinical Reverses PGE2-mediated T-cell suppression but lacks tumor efficacy data

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